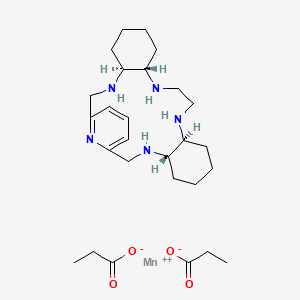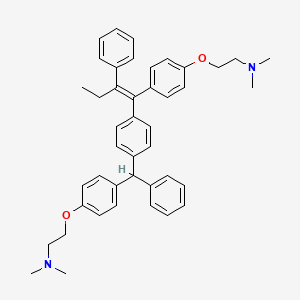
4-(4-(2-(Dimethylamino)ethoxy)diphenylmethyl) tamoxifen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-(dimethylamino)ethoxy)diphenylmethyl) tamoxifen involves several steps, starting from the appropriate diphenylmethane derivative. The key steps include:
Etherification: Introduction of the dimethylaminoethoxy group to the diphenylmethane core.
Substitution: Substitution reactions to introduce the tamoxifen moiety.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chemical vapor deposition and thermal vapor deposition may be employed for large-scale production .
化学反応の分析
Types of Reactions
4-(4-(2-(dimethylamino)ethoxy)diphenylmethyl) tamoxifen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylaminoethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
4-(4-(2-(dimethylamino)ethoxy)diphenylmethyl) tamoxifen has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies related to estrogen receptor modulation and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in various cancers, particularly breast cancer.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
作用機序
The mechanism of action of 4-(4-(2-(dimethylamino)ethoxy)diphenylmethyl) tamoxifen involves its interaction with estrogen receptors. The compound binds to estrogen receptors, modulating their activity and thereby influencing the expression of estrogen-responsive genes. This modulation can inhibit the proliferation of estrogen-dependent cancer cells, making it effective in the treatment of certain types of breast cancer .
類似化合物との比較
Similar Compounds
Tamoxifen: The parent compound, widely used in breast cancer treatment.
Raloxifene: Another selective estrogen receptor modulator with similar applications.
Toremifene: A derivative of tamoxifen with similar pharmacological properties.
Uniqueness
4-(4-(2-(dimethylamino)ethoxy)diphenylmethyl) tamoxifen is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other SERMs. These modifications can influence its binding affinity to estrogen receptors and its overall therapeutic efficacy .
特性
CAS番号 |
809285-09-4 |
|---|---|
分子式 |
C43H48N2O2 |
分子量 |
624.9 g/mol |
IUPAC名 |
2-[4-[[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl]-phenylmethyl]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C43H48N2O2/c1-6-41(33-13-9-7-10-14-33)43(38-23-27-40(28-24-38)47-32-30-45(4)5)37-19-17-35(18-20-37)42(34-15-11-8-12-16-34)36-21-25-39(26-22-36)46-31-29-44(2)3/h7-28,42H,6,29-32H2,1-5H3/b43-41- |
InChIキー |
CAAILVUTOAUEHL-JPSIUGBBSA-N |
異性体SMILES |
CC/C(=C(\C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)/C4=CC=C(C=C4)OCCN(C)C)/C5=CC=CC=C5 |
正規SMILES |
CCC(=C(C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)C4=CC=C(C=C4)OCCN(C)C)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


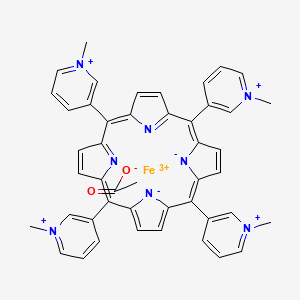


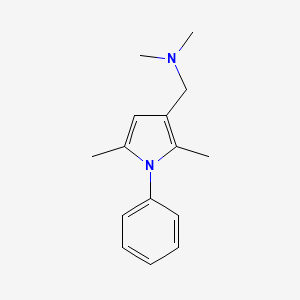
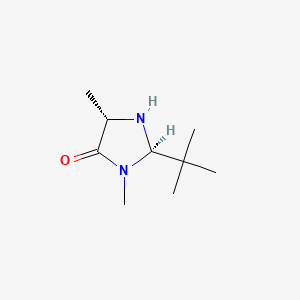
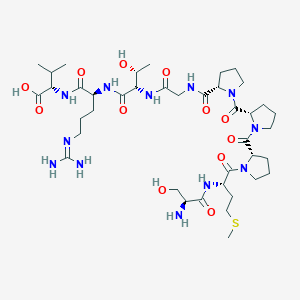
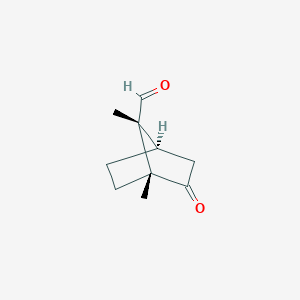
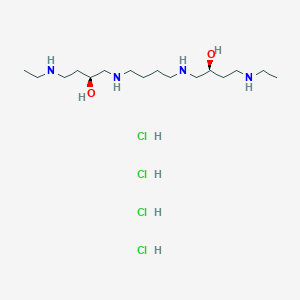
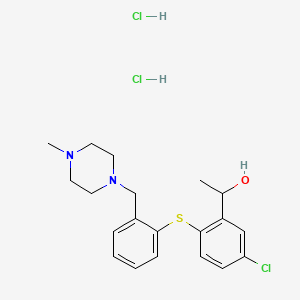
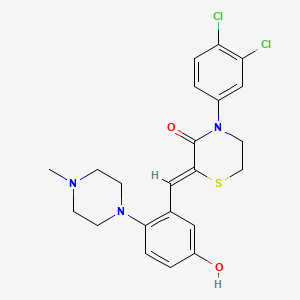
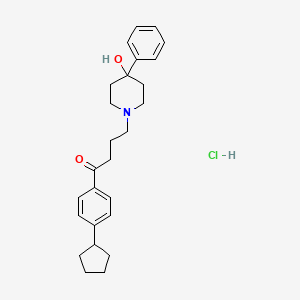
![8-butyl-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;hydrochloride](/img/structure/B12783156.png)
![3-[4-(5-chloro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol;oxalic acid](/img/structure/B12783170.png)
